molecular formula C11H21NO B13300852 2-Methyl-4-(oxan-4-yl)piperidine

2-Methyl-4-(oxan-4-yl)piperidine

Cat. No.: B13300852
M. Wt: 183.29 g/mol
InChI Key: HKBDGJDHSOPACG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-4-(oxan-4-yl)piperidine is a heterocyclic organic compound that features a piperidine ring substituted with a methyl group and an oxan-4-yl group. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(oxan-4-yl)piperidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methylpiperidine with 4-hydroxyoxane in the presence of a suitable catalyst can yield the desired compound . Another method involves the use of palladium-catalyzed hydrogenation, which combines multiple reactions in one step, such as dehydroxylation and pyridine reduction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using continuous flow reactions. This method allows for efficient and scalable production, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(oxan-4-yl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

2-Methyl-4-(oxan-4-yl)piperidine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It serves as a precursor for the development of pharmaceutical drugs targeting various diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Methyl-4-(oxan-4-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-(oxan-4-yl)piperidine stands out due to its unique combination of a piperidine ring with an oxan-4-yl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

2-methyl-4-(oxan-4-yl)piperidine

InChI

InChI=1S/C11H21NO/c1-9-8-11(2-5-12-9)10-3-6-13-7-4-10/h9-12H,2-8H2,1H3

InChI Key

HKBDGJDHSOPACG-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CCN1)C2CCOCC2

Origin of Product

United States

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